molecular formula C17H16ClNO5S2 B12618475 N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12618475
M. Wt: 413.9 g/mol
InChI Key: HGTLPWHALOFZCI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a benzamide derivative featuring a 2-chlorophenyl substituent and a tetrahydrothiophene-3-sulfonyl moiety. The compound’s structure integrates a sulfone group (1,1-dioxidotetrahydrothiophene) and a halogenated aromatic ring, which are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C17H16ClNO5S2

Molecular Weight

413.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C17H16ClNO5S2/c18-15-3-1-2-4-16(15)19-17(20)12-5-7-13(8-6-12)26(23,24)14-9-10-25(21,22)11-14/h1-8,14H,9-11H2,(H,19,20)

InChI Key

HGTLPWHALOFZCI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis Route A

  • Starting Materials :

    • 2-Chlorobenzoyl chloride
    • 1,1-Dioxidotetrahydrothiophene
  • Reaction Conditions :

    • The reaction is typically conducted in an anhydrous organic solvent such as dichloromethane or dimethylformamide (DMF).
    • A base like triethylamine may be added to neutralize hydrochloric acid formed during the reaction.
  • Procedure :

    • Dissolve 2-chlorobenzoyl chloride in dichloromethane.
    • Slowly add 1,1-dioxidotetrahydrothiophene to the solution while stirring.
    • Allow the reaction to proceed at room temperature for several hours.
    • After completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.

Synthesis Route B

  • Starting Materials :

    • 2-Chlorobenzoic acid
    • Thionyl chloride
    • 1,1-Dioxidotetrahydrothiophene
  • Reaction Conditions :

    • Conducted under reflux conditions to facilitate complete conversion.
  • Procedure :

    • Convert 2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride.
    • React this acid chloride with 1,1-dioxidotetrahydrothiophene in dichloromethane.
    • Isolate the product through standard work-up procedures including extraction and purification via column chromatography.

Comparative Analysis of Synthetic Routes

Synthesis Route Starting Materials Key Steps Yield (%)
Route A 2-Chlorobenzoyl chloride, 1,1-Dioxidotetrahydrothiophene Amidation ~75%
Route B 2-Chlorobenzoic acid, Thionyl chloride Acid Chloride Formation ~80%

Research Findings and Implications

The biological activity of N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide suggests that it may interact with specific molecular targets involved in inflammatory processes or cancer progression. Studies indicate that compounds with similar structural features exhibit significant inhibitory effects on certain enzymes associated with these diseases.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group and chlorophenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Halogenated Derivatives

Compounds with para-halogen substituents on the phenylsulfonyl group, such as 4-(4-chlorophenylsulfonyl)benzamide and 4-(4-bromophenylsulfonyl)benzamide, exhibit enhanced biological activity compared to non-halogenated analogs. The electron-withdrawing nature of halogens (Cl, Br) increases electrophilicity, improving interactions with target enzymes or receptors .

Substituted Benzamides from Commercial Libraries

Similar benzamide derivatives listed in include:

  • N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide : Features a fluorophenyl group and methoxy substituent, which may enhance solubility but reduce electrophilicity.
  • 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide : Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Hypothesized Impact on Activity
Target Compound 2-Cl, tetrahydrothiophene sulfonyl Cyclic sulfone enhances solubility; ortho-Cl limits steric accessibility Moderate binding, improved bioavailability
4-(4-Cl-phenylsulfonyl)benzamide 4-Cl, linear sulfonyl Para-Cl optimizes electronic effects High target affinity
N-[2-(2-F-phenyl)-chromen-6-yl]benzamide 2-F, methoxy Fluorine increases electronegativity; methoxy improves solubility Variable activity based on target

Role of Sulfonyl Group Modifications

The target compound’s 1,1-dioxidotetrahydrothiophene-3-sulfonyl group distinguishes it from analogs with simple phenylsulfonyl moieties. For example, triazole derivatives with phenylsulfonyl groups (e.g., compounds [7–9] in ) showed tautomerism-dependent activity, whereas the tetrahydrothiophene sulfonyl group in the target compound may reduce tautomeric variability, leading to more predictable pharmacokinetics .

Biological Activity

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Chlorophenyl Group : This moiety is known to influence the compound's pharmacological properties.
  • Sulfonyl Moiety : Often associated with increased potency and selectivity in drug design.
  • Tetrahydrothiophene Ring : This ring structure may enhance interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cancer progression, suggesting potential therapeutic applications in treating these conditions.
  • Target Interaction : Its unique functional groups allow for interactions with various molecular targets, potentially leading to anti-inflammatory and anticancer effects .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Activity Type Description References
Anti-inflammatory Inhibits pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.
Anticancer Shows promise in inhibiting cancer cell proliferation through enzyme inhibition and other mechanisms.
Neuroleptic Potential Similar compounds have demonstrated neuroleptic activity, indicating potential for treating psychosis and related disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Inflammatory Response Modulation : A study demonstrated that derivatives of benzamides, including those with similar structures to the compound , effectively modulated inflammatory responses in animal models . This suggests a potential application in treating chronic inflammatory conditions.
  • Anticancer Activity : Research on related compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell survival . The sulfonamide group is particularly noted for enhancing anticancer activity.
  • Neuroleptic Effects : In a comparative study of benzamide derivatives, some compounds demonstrated significant neuroleptic activity, being more potent than established treatments like haloperidol . This raises the possibility that this compound may also exhibit similar properties.

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